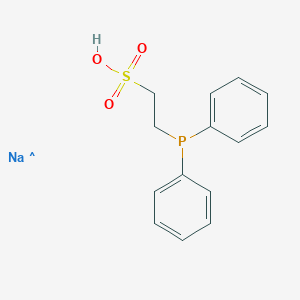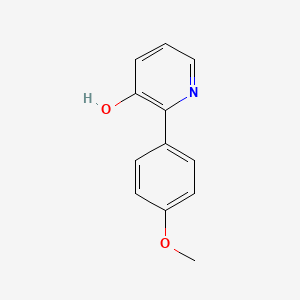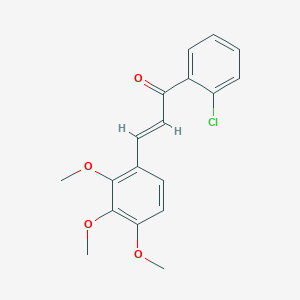
(2E)-1-(2-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(2-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, commonly referred to as 2-Chloro-3,4-dimethoxy-1-phenyl-2-propene-1-one, is a synthetic compound that has been used for its various applications in scientific research. It is a versatile compound that can be used as a building block in organic synthesis, as a reagent for various chemical transformations, and as a precursor in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3,4-dimethoxy-1-phenyl-2-propene-1-one is used in various scientific research applications. It is used as a building block in organic synthesis for the preparation of other compounds. It has been used as a reagent for the synthesis of various heterocyclic compounds such as thiophenes, pyrroles, and pyridines. It is also used as a reagent for the preparation of various pharmaceutical compounds. Additionally, it has been used as a precursor in the synthesis of various natural products and biologically active compounds.
Wirkmechanismus
The mechanism of action of 2-Chloro-3,4-dimethoxy-1-phenyl-2-propene-1-one is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes involved in the synthesis of other compounds. It is believed to interact with the active site of the enzyme, preventing the substrate from binding, thus preventing the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-3,4-dimethoxy-1-phenyl-2-propene-1-one are not yet fully understood. However, it is believed that the compound has the potential to act as an inhibitor of certain enzymes involved in the synthesis of other compounds, as well as to interact with the active site of the enzyme, preventing the substrate from binding, thus preventing the formation of the desired product. Additionally, it has been suggested that the compound may have the potential to act as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-Chloro-3,4-dimethoxy-1-phenyl-2-propene-1-one in laboratory experiments has several advantages. It is a versatile compound that can be used as a building block in organic synthesis, as a reagent for various chemical transformations, and as a precursor in the synthesis of other compounds. Additionally, it is a relatively inexpensive compound and is readily available from chemical suppliers. However, the use of this compound in laboratory experiments also has certain limitations. The compound is sensitive to light and air, and thus must be stored in a dark, airtight container. Additionally, the compound is toxic and should be handled with care.
Zukünftige Richtungen
There are several potential future directions for the use of 2-Chloro-3,4-dimethoxy-1-phenyl-2-propene-1-one. One potential direction is to further explore the compound’s potential as an inhibitor of certain enzymes involved in the synthesis of other compounds. Additionally, further research could be conducted to explore the compound’s potential as an anti-inflammatory agent. Finally, further research could be conducted to explore the compound’s potential as a precursor in the synthesis of other compounds, as well as to explore its potential as a reagent for various chemical transformations.
Synthesemethoden
2-Chloro-3,4-dimethoxy-1-phenyl-2-propene-1-one can be synthesized from the reaction of 2-chlorophenol with 3,4-dimethoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through an aldol condensation, resulting in the formation of a β-hydroxyaldehyde intermediate which is then converted to the desired product. The reaction can be carried out in a single-pot process and yields the product in high yields.
Eigenschaften
IUPAC Name |
(E)-1-(2-chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO4/c1-21-16-11-9-12(17(22-2)18(16)23-3)8-10-15(20)13-6-4-5-7-14(13)19/h4-11H,1-3H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCORLPYMAOIOZ-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)C2=CC=CC=C2Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC=CC=C2Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

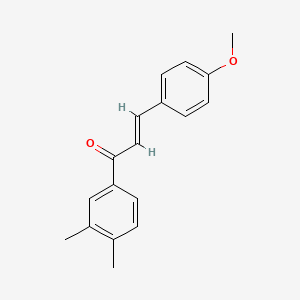






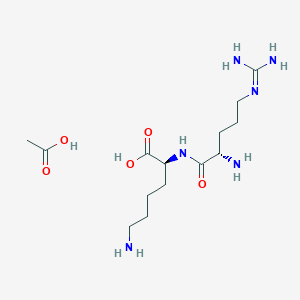
![Imidazo[1,2-a]pyridin-2-yl-carbamic acid t-butyl ester](/img/structure/B6359080.png)
